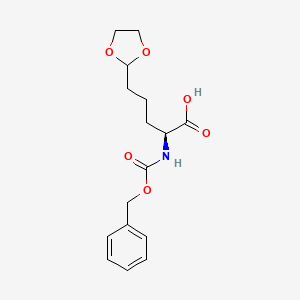

Cbz-L-allysine ethylene acetal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-L-allysine ethylene acetal is a chemical compound with the molecular formula C16H21NO6 . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of allysine-bis-p-naphthol derivative, which is related to L-Allysine ethylene acetal, involves heating L-Allysine ethylene acetal (25 mg, 0.13 mmol) in 6N HCl (10 mL) containing 2-naphthol-7-sulfonate (325 mg, 1.32 mmol) at 110 °C for 24 hours . The reaction is then cooled to room temperature, neutralized with 6 N NaOH, filtered, and purified by preparative HPLC to yield a pale brown solid .Molecular Structure Analysis

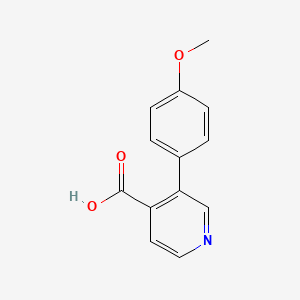

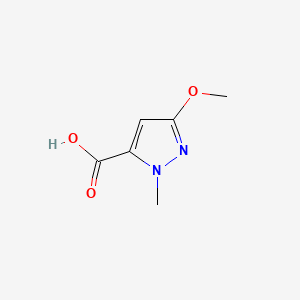

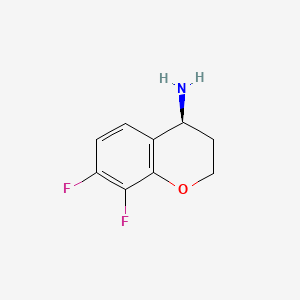

The molecular structure of Cbz-L-allysine ethylene acetal consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Aplicaciones Científicas De Investigación

Synthesis of Allysine Ethylene Acetal

Cbz-L-allysine ethylene acetal can be synthesized from the corresponding keto acid by reductive amination using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius . This process involves the preparation of lithium-5-(1,3-dioxolane-2-yl)-2-oxo-pentanoate (1, lithium salt) which is accomplished by converting tetrahydrofuran (THF) into 4-bromobutanol 5, followed by oxidation to 4-bromobutanal 6 and protection of the aldehyde as the ethylene glycol acetal 7 .

Large Scale Synthesis

The combination of hydroformylation and biocatalysis has been used for the large-scale synthesis of (S)-Allysine Ethylene Acetal . This process involves the conversion, regioselectivity, and product distribution determined by GC .

Peptide Synthesis

Cbz-L-allysine ethylene acetal is used in the synthesis of peptides . Peptides are short chains of amino acids that are biologically active and play a key role in pharmaceutical research.

Drug Development

Cbz-L-allysine ethylene acetal can be used as a chiral intermediate for drug development . Chiral intermediates are crucial in the pharmaceutical industry as they can be used to create drugs with improved efficacy and reduced side effects.

Mecanismo De Acción

Target of Action

Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.

Mode of Action

As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Biochemical Pathways

Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .

Result of Action

As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .

Propiedades

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOEVIPNQUBFK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-allysine ethylene acetal | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)

![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)